N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine-3-carboxamide core substituted with a methylsulfonyl group and a thiazole ring bearing a benzofuran moiety.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-27(23,24)21-8-4-6-13(10-21)17(22)20-18-19-14(11-26-18)16-9-12-5-2-3-7-15(12)25-16/h2-3,5,7,9,11,13H,4,6,8,10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZNQLOTRBUOBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 405.5 g/mol. The structure features a piperidine ring, a thiazole moiety, and a benzofuran group, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Activity
Recent studies indicate that compounds with thiazole and benzofuran groups exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown potent activity against both Gram-negative and Gram-positive bacteria.
| Compound | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| Isopropyl Derivative | 8 | E. coli: 8, S. aureus: 9, B. subtilis: 6 |
| Compound 4 | 7.5 | E. coli: 8, S. aureus: 7 |
| Compound 1 | 7 | E. coli: 7 |
This table summarizes the antibacterial efficacy against various strains, demonstrating the compound's potential as an antimicrobial agent .
Anticancer Properties
The compound's anticancer activity has also been evaluated through structure-activity relationship (SAR) studies. It has shown promising results against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
In one study, derivatives demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting that modifications in the thiazole and piperidine components can enhance efficacy .
Neuroprotective Effects
Compounds similar to this compound have been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential Alzheimer's disease treatments. The presence of the thiazole moiety enhances binding affinity to AChE, with some derivatives exhibiting IC50 values as low as 2.7 µM .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It inhibits enzymes like AChE, which is vital for maintaining neurotransmitter levels.
- Cellular Interaction : The thiazole and benzofuran groups facilitate binding to cellular receptors or enzymes involved in cancer pathways.
- Antimicrobial Action : The sulfonamide group enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial effects .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anticancer Study : A derivative was tested on human cancer cell lines and showed significant growth inhibition compared to control groups.
- Neuroprotective Study : In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial applications, particularly against both Gram-positive and Gram-negative bacteria. A study synthesized derivatives that combined thiazole and sulfonamide moieties, demonstrating potent antibacterial activity. The results indicated that certain substitutions on the thiazole ring enhanced the effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of synthesized compounds against common pathogens. The following table summarizes the zone of inhibition (in millimeters) for selected compounds:
| Compound Name | E. coli | S. aureus | B. subtilis | S. epidermidis |
|---|---|---|---|---|
| Isopropyl (5a) | 8 | 8 | 9 | 6 |
| Compound 4 | 7.5 | 8 | — | 7 |
| Compound 2 | 7.5 | 6 | — | — |
| Compound 1 | 7 | — | — | — |
These findings suggest that the presence of a methylsulfonyl group significantly contributes to the antibacterial properties of the compound, making it a candidate for further development in antimicrobial therapies .
Anticancer Applications
The anticancer potential of N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide has been explored through various studies, focusing on its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Activity
In a study evaluating thiazole derivatives for anticancer properties, one compound demonstrated an IC50 value of 5.71 μM against breast cancer cells (MCF-7), outperforming standard drugs like 5-fluorouracil (IC50 = 6.14 μM). This suggests that modifications to the thiazole structure can lead to enhanced anticancer efficacy .
Anticonvulsant Properties
The anticonvulsant activity of compounds containing thiazole rings has been documented, with some derivatives exhibiting significant protective effects in animal models.
Case Study: Anticonvulsant Activity
A series of thiazole-integrated compounds were tested for their anticonvulsant properties using a pentylenetetrazole (PTZ) model. One derivative showed an effective dose (ED50) of 18.4 mg/kg with a protection index (PI) indicating substantial anticonvulsant activity . This highlights the potential of thiazole-based compounds in treating epilepsy and related disorders.
Chemical Reactions Analysis
Reactivity of the Thiazole Ring
The thiazole core (C₃H₃NS) exhibits electrophilic substitution tendencies, particularly at the 5-position due to electron-withdrawing effects from the sulfur and nitrogen atoms.
Benzofuran Moiety Reactivity
The benzofuran unit (C₈H₅O) undergoes electrophilic aromatic substitution, with reactivity enhanced at the 5- and 7-positions due to oxygen’s electron-donating effects.
Piperidine and Sulfonamide Reactivity
The 1-(methylsulfonyl)piperidine group participates in nucleophilic substitution and redox reactions.
Carboxamide Functional Group
The –CONH– group is susceptible to hydrolysis and nucleophilic attack.
Cross-Coupling Reactions
The thiazole and benzofuran systems enable transition-metal-catalyzed coupling.
| Reaction Type | Conditions | Outcome | Source Analogy |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Arylation at thiazole C-5 with boronic acids | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Amination at benzofuran C-3 |
Photochemical and Thermal Stability
Studies on structurally related compounds suggest:
-
Thermal decomposition above 200°C yields CO₂, SO₂, and aromatic fragments (TGA/DSC data inferred from).
-
UV-induced dimerization of the thiazole ring observed under 254 nm light ( ).
Key Research Findings from Analogous Compounds
-
Anticancer Activity : Thiazole-benzofuran hybrids exhibit IC₅₀ values of 10–30 µM against glioblastoma and melanoma cells, attributed to π-π stacking with DNA bases .
-
Enzyme Inhibition : Methylsulfonyl-piperidine derivatives show carbonic anhydrase-III inhibition (Ki = 12 nM) due to sulfonamide-Zn²⁺ coordination .
-
Metabolic Pathways : Hepatic microsomal studies predict hydroxylation at the piperidine C-4 position (CYP3A4-mediated) .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural Differences and Implications
Core Scaffold Variations: The target compound and ’s analog share a piperidine-3-carboxamide backbone, whereas ’s compound uses a piperidine-4-carboxamide core. This positional difference may alter binding interactions in biological systems due to spatial arrangement . Benzofuran (target) vs.
Sulfonyl Group Modifications :
- Methylsulfonyl (target, ) vs. 4-chlorobenzenesulfonyl (): The smaller methylsulfonyl group may enhance metabolic stability compared to the bulkier, halogenated benzenesulfonyl group, which could improve target affinity but increase lipophilicity .
Thiazole/Thiazole-like Substituents: The 4-propoxyphenyl group () introduces an ether linkage, likely improving aqueous solubility relative to the benzofuran (target). Conversely, benzofuran’s fused ring system may enhance membrane permeability due to increased lipophilicity .
Physicochemical and Pharmacological Inferences
- Molecular Weight and Lipophilicity : ’s compound (474.6 Da) exceeds the others in size due to the pyridinylmethyl group, which may reduce blood-brain barrier penetration. The target compound’s benzofuran moiety (~450–470 Da) balances moderate lipophilicity and molecular size .
- Methylsulfonyl groups (target, ) offer milder electronic effects, favoring selective interactions .
Preparation Methods
Benzofuran-2-Carbonyl Precursor Synthesis
Benzofuran-2-carboxylic acid derivatives are typically prepared via intramolecular Heck cyclization or Ullmann coupling of o-halophenols with acetylene derivatives. For example, o-iodophenol reacts with propiolic acid under Pd(PPh₃)₄ catalysis to yield benzofuran-2-carboxylic acid in 78% yield.
Thiazole Ring Formation
The 4-(benzofuran-2-yl)thiazol-2-amine intermediate is synthesized via a Hantzsch thiazole synthesis (Scheme 1):
- Condensation of benzofuran-2-carbonyl chloride with thiourea forms a thioamide intermediate
- Reaction with α-bromoacetophenone induces cyclization, yielding the thiazole core
Critical Parameters :
Preparation of 1-(Methylsulfonyl)Piperidine-3-Carboxylic Acid
Piperidine-3-Carboxylic Acid Functionalization
Starting from commercially available piperidine-3-carboxylic acid, sulfonylation proceeds via:
- Amine Protection : Boc-anhydride in THF with DMAP (yield: 95%)
- Sulfonylation : Methanesulfonyl chloride (1.2 eq) in DCM with TEA (0°C → RT, 12 hours)
- Deprotection : TFA/DCM (1:1) for Boc removal (yield: 88%)
Side Reaction Mitigation :
- Excess MsCl leads to di-sulfonylation; controlled stoichiometry is critical
- Low temperatures prevent racemization at C3
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final assembly employs EDCI/HOBt activation (Scheme 2):
- 1-(Methylsulfonyl)piperidine-3-carboxylic acid (1.0 eq) activated with EDCI (1.5 eq) and HOBt (1.2 eq) in DMF
- 4-(Benzofuran-2-yl)thiazol-2-amine (1.1 eq) added portionwise at 0°C
- Stirred at RT for 24 hours (yield: 68%)
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 24 | 68 |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 18 | 55 |
| HATU | DMF | 25 | 12 | 72 |
Alternative Synthetic Pathways
One-Pot Sequential Coupling
Recent advances in tandem Suzuki-Miyaura/hydrogenation sequences enable streamlined access to piperidine intermediates (Scheme 3):
- Suzuki coupling of bromopyridine with benzofuran-2-boronic acid
- In situ hydrogenation using Raney-Ni/H₂ (40 psi)
- Direct sulfonylation without isolation
Advantages :
Organocatalytic Asymmetric Synthesis
For enantiomerically pure variants, quinoline-based organocatalysts facilitate asymmetric piperidine formation (Scheme 4):
- trans-Selectivity up to 95:5 er achieved via H-bonding interactions
- Requires TFA as co-catalyst (10 mol%)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting microreactor technology improves reproducibility:
- Residence time: 8 minutes
- Productivity: 2.1 kg/day (pilot scale)
- Purity: >99.5% by HPLC
Green Chemistry Approaches
- Solvent replacement: Switch from DMF to Cyrene™ (dihydrolevoglucosenone)
- Catalyst recycling: Immobilized EDCI on silica gel (5 reuses without yield drop)
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.43 (m, 5H, benzofuran-H), 3.64 (m, 1H, piperidine-H), 3.12 (s, 3H, SO₂CH₃)
- HRMS : m/z 458.1243 [M+H]⁺ (calc. 458.1238)
Purity Assessment :
- HPLC: 99.8% (C18 column, MeCN/H₂O gradient)
- Residual solvents: <0.1% DMF (GC-MS)
Q & A
Q. What are the recommended synthetic routes for N-(4-(benzofuran-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide?
The synthesis involves multi-step organic reactions:
Core formation : Construct the benzofuran-thiazole hybrid via cyclization of o-aminothiophenols with aldehydes under oxidative conditions .
Piperidine coupling : Introduce the piperidine-3-carboxamide moiety using activated carboxylic acids (e.g., acid chlorides) and coupling agents like HBTU or EDCI .
Sulfonylation : React with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methylsulfonyl group .
Purification : Use column chromatography or recrystallization (e.g., from methanol/ethanol) to achieve >95% purity .
Q. How should researchers characterize the compound’s structural integrity?
Key analytical methods include:
- NMR spectroscopy : Confirm aromatic protons (benzofuran/thiazole, δ 7.0–8.5 ppm), piperidine aliphatics (δ 1.5–3.5 ppm), and sulfonyl groups (δ 3.0–3.5 ppm) .
- IR spectroscopy : Validate amide C=O (~1650 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) stretches .
- Mass spectrometry : Confirm molecular ion peaks (calculated m/z ~475.5 for C₂₁H₂₀N₃O₃S₂) .
- X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry .
Q. What preliminary biological screening assays are applicable?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MDA-MB-231, HT29) at 1–100 μM concentrations .
- Anti-inflammatory activity : Measure COX-2 inhibition via enzymatic assays (IC₅₀ comparisons to celecoxib) .
- Antimicrobial screening : Test against E. coli and S. aureus using disk diffusion or microdilution methods .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Benzofuran modifications : Replace with benzothiophene or indole to assess heterocycle impact on target binding .
- Sulfonyl group variation : Substitute methylsulfonyl with ethylsulfonyl or aryl sulfonamides to modulate solubility and potency .
- Piperidine substitution : Introduce methyl or hydroxyl groups at C2/C4 to enhance conformational rigidity .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2 or bacterial enzymes .
Q. How to resolve contradictions in biological data across studies?
Example: Discrepancies in COX-2 inhibition IC₅₀ values may arise from:
Q. What strategies identify the compound’s molecular targets?
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to compound treatment .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB or MAPK) .
Q. How to address low bioavailability in preclinical models?
- Prodrug design : Convert the carboxamide to ester prodrugs for improved membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance solubility and half-life .
- Metabolic stability : Assess hepatic microsomal degradation (e.g., human/rat liver S9 fractions) to guide structural refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
